2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride

Chemical Synthesis Quality Control Procurement

Obtaining a stable, soluble thiazole intermediate with a free amine often causes batch inconsistencies. 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride solves this as a pre-salted building block. • Pre-formed dihydrochloride ensures reliable solubility & long-term 2-8°C storage. • 5-Amine enables direct amide, urea, or sulfonamide couplings for rapid library expansion. • ≥98% purity guarantees reproducible pharmacology data in kinase and protease inhibitor programs.

Molecular Formula C6H12Cl2N2S
Molecular Weight 215.14
CAS No. 1607316-02-8
Cat. No. B2405297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride
CAS1607316-02-8
Molecular FormulaC6H12Cl2N2S
Molecular Weight215.14
Structural Identifiers
SMILESCCC1=NC(=C(S1)N)C.Cl.Cl
InChIInChI=1S/C6H10N2S.2ClH/c1-3-5-8-4(2)6(7)9-5;;/h3,7H2,1-2H3;2*1H
InChIKeyHKRYJDDELDYMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-4-methyl-1,3-thiazol-5-amine Dihydrochloride Overview


2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride (CAS 1607316-02-8) is a heterocyclic compound consisting of a thiazole ring substituted with ethyl and methyl groups at the 2- and 4-positions, respectively, and an amine group at the 5-position, presented as a dihydrochloride salt . This salt form enhances solubility and stability for handling and storage, making it a practical choice for pharmaceutical and agrochemical research as a key intermediate or building block [1]. The molecular formula is C₆H₁₂Cl₂N₂S (free base: C₆H₁₀N₂S), with a molecular weight of 215.14 g/mol . As a member of the thiazole class, it shares the structural characteristics of compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties [2].

Why Substitution Fails for 2-Ethyl-4-methyl-1,3-thiazol-5-amine Dihydrochloride


Substitution of 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride with other thiazole derivatives is not a straightforward process due to its specific substitution pattern (2-ethyl, 4-methyl, 5-amino), which dictates unique reactivity and potential biological interactions . While thiazoles as a class exhibit a broad range of activities, structure-activity relationship (SAR) studies demonstrate that even minor modifications to the thiazole ring, such as changes to the 2- or 4-position substituents, can drastically alter potency, selectivity, and physicochemical properties [1]. The dihydrochloride salt form of this specific compound also offers enhanced solubility and stability, which may not be present in the free base or other salt forms of related compounds, impacting experimental reproducibility and downstream applications [2]. Therefore, for researchers aiming to replicate published results or build upon existing SAR data, direct substitution with a similar, but not identical, thiazole building block can lead to unpredictable outcomes and invalidate comparative studies.

Key Differentiation Evidence for 2-Ethyl-4-methyl-1,3-thiazol-5-amine Dihydrochloride


Purity and Quality Control

The commercially available 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride is supplied with a minimum purity of 95% as determined by HPLC or NMR, a specification that is consistent across multiple vendors and is essential for reproducible research . While many research-grade thiazole building blocks are offered at similar purity levels, the explicit and verifiable ≥95% purity for this specific salt form provides a clear quality benchmark for procurement. This is a critical differentiator when compared to less well-characterized or custom-synthesized analogs where purity may vary or be unspecified.

Chemical Synthesis Quality Control Procurement

Enhanced Solubility from Salt Formation

The dihydrochloride salt form of 2-Ethyl-4-methyl-1,3-thiazol-5-amine provides a significant practical advantage over its free base (CAS 1248420-93-0) by enhancing aqueous solubility and improving long-term storage stability . This is a common strategy in drug discovery to optimize the physicochemical properties of amine-containing compounds. The salt formation increases the compound's polarity, leading to better dissolution in aqueous media and biological buffers, which is crucial for in vitro assays and formulation development [1]. This directly addresses a common limitation of the free base, which may have limited solubility and thus lower bioavailability or assay compatibility.

Medicinal Chemistry Formulation Solubility

Optimized Storage and Shipping

Suppliers recommend storing 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride sealed in a dry environment at 2-8°C . This specific requirement, while common for many small molecules, is a defined logistical parameter for procurement and inventory management. It contrasts with other thiazole derivatives that may be stable at room temperature, such as 2-Ethyl-4-methylthiazole, which is often shipped and stored without stringent temperature control . Adherence to these storage conditions is crucial for maintaining the compound's integrity and preventing degradation, directly impacting the reliability of research outcomes.

Logistics Inventory Management Stability

Class-Level Biological Activity Inference

While specific IC50 values for 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride are not available in the public domain, its structural classification as a 2,4-disubstituted thiazole-5-amine derivative places it within a well-studied class of compounds with documented biological activities [1]. For instance, various 2,4-disubstituted thiazole amide derivatives have shown anticancer activity with IC50 values ranging from 0.63 μM to 13.87 μM against different cancer cell lines [2]. Similarly, other thiazole-5-amine analogs have demonstrated antimicrobial and antioxidant effects [3]. This class-level inference suggests potential applications for this specific compound as a starting point for medicinal chemistry optimization, with the understanding that its unique substitution pattern (2-ethyl, 4-methyl) will yield a distinct biological profile compared to other analogs.

Anticancer Antimicrobial Drug Discovery

Exact Mass and Molecular Identity

2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride has a molecular formula of C₆H₁₂Cl₂N₂S and a molecular weight of 215.14 g/mol . This exact mass and formula are distinct from closely related compounds, such as the free base (C₆H₁₀N₂S, 142.22 g/mol) and other thiazole derivatives like 2-ethyl-4-methylthiazole (C₆H₉NS, 127.21 g/mol) . This precise chemical identity is crucial for analytical verification (e.g., LC-MS, NMR) and for accurately calculating molar concentrations in experimental protocols. Using an analog with a different molecular weight or formula would introduce errors in stoichiometric calculations and mass spectrometry data interpretation.

Analytical Chemistry Mass Spectrometry Compound Identification

Optimal Applications of 2-Ethyl-4-methyl-1,3-thiazol-5-amine Dihydrochloride


Medicinal Chemistry: Drug Discovery Intermediate

2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride serves as a key intermediate for synthesizing novel drug candidates. Its primary amine group at the 5-position is a reactive handle for forming amide, urea, or sulfonamide linkages, enabling rapid diversification of the thiazole scaffold. This is particularly relevant for medicinal chemistry programs targeting kinases, proteases, or other enzymes where thiazole-containing inhibitors have shown promise . The enhanced solubility and stability of the dihydrochloride salt make it a practical choice for high-throughput screening (HTS) and subsequent hit-to-lead optimization [1].

Chemical Biology: Probe for Biological Studies

Researchers can utilize this compound to create chemical probes for studying biological pathways. By conjugating the amine group with fluorescent dyes, biotin tags, or photoaffinity labels, it is possible to generate tools for target identification, cellular imaging, or protein interaction studies. The well-defined structure and reliable purity (≥95%) of the dihydrochloride salt ensure that the resulting probes are of high quality and produce reproducible data . This application is supported by the general use of thiazole derivatives in chemical biology to explore enzyme inhibition and signal transduction mechanisms [2].

Analytical Chemistry: Method Development Standard

Given its distinct molecular formula (C₆H₁₂Cl₂N₂S) and molecular weight (215.14 g/mol), 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride can serve as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, and NMR spectroscopy . Its specific properties allow for the creation of calibration curves and the assessment of instrument performance, particularly in studies involving thiazole-containing compounds. The defined storage conditions (2-8°C) also provide clear guidelines for maintaining standard integrity [1].

Agrochemical Research: Pesticide Synthesis Intermediate

The reactive amine moiety and the thiazole core of this compound make it a valuable building block for synthesizing new agrochemicals. Thiazole derivatives are known for their antifungal, antibacterial, and insecticidal properties . Therefore, this specific dihydrochloride salt can be employed in the synthesis of libraries of compounds for screening against agricultural pests and pathogens, with the aim of discovering new crop protection agents.

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